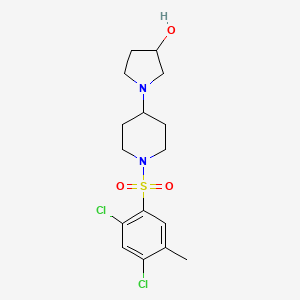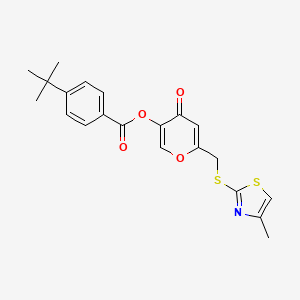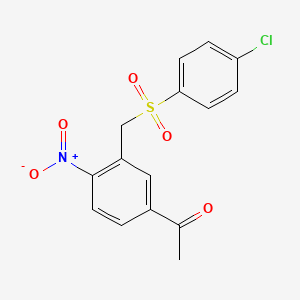
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a nitrophenyl group, a chlorophenyl group, and a sulfonyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Methanesulfonyl chloride, a related compound, is known to be highly reactive and is used as a precursor to many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its solubility could be tested in various solvents, and its melting and boiling points could be determined .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the synthesis of complex molecules involving similar sulfonyl and nitrophenyl functionalities. For instance, Patel et al. (2011) detailed the synthesis of derivatives through reactions involving 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone, further reacting with 4-nitrotoluene-2-sulfonyl chloride to yield compounds with antimicrobial activity against various bacteria including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011). This suggests that derivatives of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone may possess significant antimicrobial properties.
Antioxidant, Antifungal, and Antibacterial Activities
Similarly, Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines starting from a nitrophenyl ethanone derivative. These compounds were evaluated for their antioxidant, antifungal, and antibacterial activities. Certain derivatives exhibited promising activities, such as compound 5a showing significant DPPH radical scavenging activity and compounds 5e, f demonstrating excellent antibacterial activity against Klebsiella planticola (Kumar & Vijayakumar, 2017). This research underscores the potential of nitrophenyl ethanone derivatives in developing new antimicrobial agents.
Phase Equilibrium Studies
The study of phase equilibrium involving nitrophenyl ethanone derivatives, as conducted by Li et al. (2019), provides crucial data for the separation processes of mixtures containing similar compounds. Their research focused on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, offering insights into the separation techniques that could be applicable to related compounds (Li et al., 2019).
Microwave-Assisted Synthesis
The microwave-assisted synthesis approach, as explored by Curti, Crozet, and Vanelle (2009), involving derivatives of nitrophenyl ethanone, showcases innovative methods for preparing sulfonyl-containing compounds. This method offers a more efficient pathway for the synthesis of complex molecules, potentially applicable to the synthesis of this compound derivatives (Curti, Crozet, & Vanelle, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c1-10(18)11-2-7-15(17(19)20)12(8-11)9-23(21,22)14-5-3-13(16)4-6-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLSMVLABMAFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2626658.png)
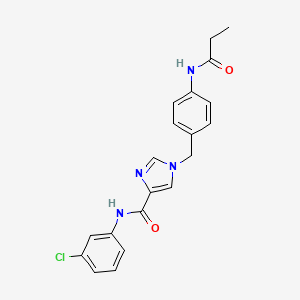

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2626661.png)
![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)
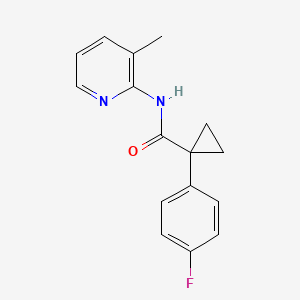

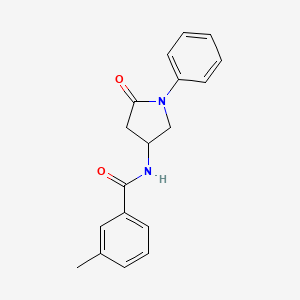
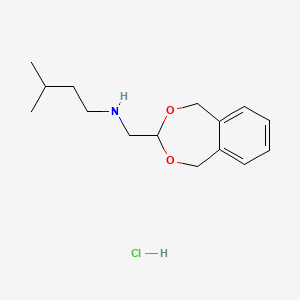
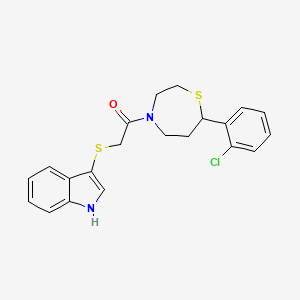
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)
